4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol
CAS No.: 1992-91-2
Cat. No.: VC21234614
Molecular Formula: C6H7F7O2
Molecular Weight: 244.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1992-91-2 |
---|---|
Molecular Formula | C6H7F7O2 |
Molecular Weight | 244.11 g/mol |
IUPAC Name | 4,4,5,5,6,6,6-heptafluorohexane-1,2-diol |
Standard InChI | InChI=1S/C6H7F7O2/c7-4(8,1-3(15)2-14)5(9,10)6(11,12)13/h3,14-15H,1-2H2 |
Standard InChI Key | GGHXTGYWFGCELG-UHFFFAOYSA-N |
SMILES | C(C(CO)O)C(C(C(F)(F)F)(F)F)(F)F |
Canonical SMILES | C(C(CO)O)C(C(C(F)(F)F)(F)F)(F)F |
Introduction
Chemical Identity and Structural Properties
4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol is characterized by its specific molecular structure featuring seven fluorine atoms strategically positioned at carbons 4, 5, and 6 of a hexane backbone, while hydroxyl groups occupy positions 1 and 2. This distinct arrangement contributes to the compound's unique physicochemical properties and reactivity patterns in various chemical environments.
Basic Chemical Information
The compound is formally identified through several key parameters that uniquely define its chemical identity:
Property | Value |
---|---|
CAS Number | 1992-91-2 |
Molecular Formula | C₆H₇F₇O₂ |
Molecular Weight | 244.11 g/mol |
IUPAC Name | 4,4,5,5,6,6,6-heptafluorohexane-1,2-diol |
InChI | InChI=1/C6H7F7O2/c7-4(8,1-3(15)2-14)5(9,10)6(11,12)13/h3,14-15H,1-2H2 |
Synonyms | 4,4,5,5,6,6,6-Heptafluoro-1,2-hexanediol; 3-(Perfluoro-1-propyl)-1,2-propanediol |
The chemical structure features a unique arrangement of fluorine atoms that significantly influences its chemical behavior. The presence of these fluorine atoms creates a compound with increased hydrophobicity and thermal stability, making it valuable for specialized applications .
Physical Characteristics
The compound exhibits distinct physical properties that reflect its fluorinated structure:
Physical Property | Characteristic |
---|---|
Physical State | Solid at room temperature |
Boiling Point | 114°C at 22 mmHg |
Solubility | Limited water solubility; enhanced solubility in fluorinated solvents |
Surface Tension | Significantly lower than non-fluorinated analogs |
Thermal Stability | Higher resistance to degradation at elevated temperatures |
The fluorine-carbon bonds in the molecule contribute to its exceptional thermal stability and chemical resistance, properties that are highly valued in industrial and research applications where standard organic compounds might degrade .
Synthetic Pathways and Production Methods
The synthesis of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol typically involves sophisticated fluorination techniques applied to appropriate hexane precursors. The synthetic challenges primarily stem from the need for selective fluorination while preserving the diol functionality.
Laboratory Synthesis Routes
Several approaches have been developed for the laboratory-scale synthesis of this compound:
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Fluorination of hexane-1,2-diol derivatives using electrophilic fluorinating agents
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Selective reduction of fluorinated carbonyl precursors
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Addition of fluorinated organometallic reagents to epoxides
Each of these methods presents different advantages regarding yield, purity, and scalability. The selection of an appropriate synthetic route typically depends on the available starting materials, required purity, and scale of production .
Industrial Production Considerations
For commercial production, factors such as cost-efficiency, safety, and environmental impact must be carefully balanced:
Production Aspect | Consideration |
---|---|
Reagent Selection | Cost, handling safety, and reaction efficiency |
Process Conditions | Temperature, pressure, and solvent systems |
Purification Methods | Distillation, crystallization, or chromatographic techniques |
Environmental Impact | Waste management and emissions control |
Scale-up Challenges | Heat transfer, mixing efficiency, and reaction kinetics |
Industrial production often employs continuous flow processes rather than batch reactions to maintain consistent quality and improve efficiency, particularly important for compounds requiring precise reaction control like fluorinated diols .
Reaction Type | Characteristics |
---|---|
Nucleophilic Substitution | Highly resistant due to C-F bond strength |
Elimination Reactions | Less favorable compared to non-fluorinated analogs |
Coordination Chemistry | Potential for weak interactions with Lewis acids |
Hydrogen Bonding | Altered patterns due to electron-withdrawing effects |
The strong electron-withdrawing effect of the fluorinated segment influences the reactivity of the entire molecule, including enhanced acidity of the hydroxyl groups compared to non-fluorinated analogs .
Applications in Scientific Research and Industry
The unique properties of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol have led to its employment across various scientific and industrial domains.
Materials Science Applications
In materials science, the compound serves several important functions:
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Incorporation into polymers to enhance hydrophobicity and chemical resistance
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Surface modification agent for materials requiring low surface energy
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Component in high-performance coatings and films
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Additive in lubricants for extreme conditions
The inclusion of this fluorinated diol in polymer matrices can significantly alter surface properties, creating materials with enhanced resistance to chemicals, moisture, and thermal degradation .
Specialized Chemical Processes
The compound finds utility in various chemical processes:
Application Area | Function |
---|---|
Catalysis | Modifier for catalyst systems requiring fluorinated environments |
Separations Technology | Component in extraction systems for fluorinated compounds |
Analytical Chemistry | Standard or derivatization agent in analyzing fluorinated substances |
Reaction Media | Co-solvent for reactions involving fluorinated substrates |
Its ability to function in highly fluorinated environments makes it particularly valuable for specialized chemical processes where standard organic compounds might be ineffective .
Safety Aspect | Consideration |
---|---|
Skin Contact | Potential for irritation; appropriate gloves recommended |
Eye Exposure | Eye protection required due to irritant properties |
Inhalation | Respiratory protection advised, especially when handling powdered form |
Ingestion | Toxic; strict laboratory safety protocols necessary |
Environmental Release | Controlled disposal required due to environmental persistence |
As with many fluorinated compounds, proper personal protective equipment and handling protocols are essential to minimize exposure risks .
Structure-Property Relationships
The relationship between the molecular structure of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol and its observed properties provides valuable insights for designing related compounds with tailored characteristics.
Impact of Fluorination Pattern
The specific arrangement of fluorine atoms significantly influences the compound's properties:
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The terminal trifluoromethyl group (CF₃) contributes to low surface energy
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The perfluorinated section creates a distinct hydrophobic domain
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The non-fluorinated diol portion provides reactive sites for further functionalization
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The juxtaposition of hydrophilic and fluorophilic segments creates interesting interfacial behavior
This balanced structure makes the compound particularly useful in applications requiring both reactivity and fluorinated character .
Comparison with Related Compounds
When compared to similar fluorinated diols, distinct patterns emerge:
Compound | Key Differences |
---|---|
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol | Different position of hydroxyl groups; eight fluorine atoms |
2,2,3,3,4,4,5,5-Hexafluoro-1,5-pentanediol | Shorter carbon chain; six fluorine atoms |
Non-fluorinated 1,2-hexanediol | Dramatically different solubility, reactivity, and thermal properties |
These comparisons highlight how the specific fluorination pattern of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol contributes to its unique property profile and application potential .
Purity Grade | Typical Applications |
---|---|
≥97% | Research and development; most laboratory applications |
≥95% | Industrial processes; general chemical synthesis |
Technical Grade | Less sensitive applications; pilot-scale testing |
Pricing for the compound varies significantly based on purity, quantity, and supplier, with current ranges from approximately 108€ to 427€ for research-grade material .
Quality Control Parameters
Standard quality control parameters for commercial samples include:
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Purity determination via gas or liquid chromatography
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Spectroscopic confirmation of structure (NMR, IR, Mass Spectrometry)
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Elemental analysis for C, H, F content
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Moisture content and residual solvent analysis
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Melting point or range determination
These parameters ensure the suitability of the compound for its intended applications and provide researchers with reliability indicators for experimental reproducibility .
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